1-(3,5-dimethoxybenzoyl)piperidine-4-carboxylic Acid
Description
Introduction to 1-(3,5-Dimethoxybenzoyl)piperidine-4-carboxylic Acid
This compound represents a structurally significant member of the benzoylpiperidine family, characterized by its unique combination of functional groups that impart distinct chemical and physical properties. The compound incorporates a piperidine ring system, which is known to adopt specific conformational preferences, coupled with a benzoyl substituent bearing methoxy groups in the 3 and 5 positions of the aromatic ring. This particular substitution pattern creates a molecule with both electron-donating characteristics from the methoxy groups and the conformational flexibility inherent to the piperidine-benzoyl amide linkage.
The significance of this compound extends beyond its individual properties to its role as a representative of the broader benzoylpiperidine class, which has been identified as a privileged structure in medicinal chemistry research. The presence of the carboxylic acid functionality at the 4-position of the piperidine ring provides additional opportunities for chemical modification and biological interaction, while the dimethoxy substitution pattern on the benzoyl moiety influences both the electronic properties and the conformational behavior of the molecule.
Research has demonstrated that benzoylpiperidine derivatives exhibit complex conformational behavior due to restricted rotation about the amide bond connecting the piperidine nitrogen to the benzoyl carbonyl. This rotational restriction, combined with the inherent conformational preferences of the piperidine ring itself, creates a dynamic molecular system with multiple accessible conformations that can influence biological activity and chemical reactivity.
Systematic Nomenclature and Structural Identification
The systematic identification and nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions while accounting for the specific structural features that define this molecule. The compound's classification within the broader family of piperidinecarboxylic acids reflects its fundamental structural organization, while the specific substitution pattern requires careful attention to position numbering and functional group identification.
International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Names
The official International Union of Pure and Applied Chemistry name for this compound is this compound, which systematically describes the structural arrangement of all functional groups and substituents. This nomenclature follows the standard convention of numbering the piperidine ring positions and identifying the benzoyl substituent with its specific substitution pattern.
Several alternative chemical names and identifiers are associated with this compound, reflecting different naming conventions and database systems. The compound is registered under Chemical Abstracts Service number 352340-66-0, providing a unique identifier for database searches and regulatory purposes. Additional synonyms include 4-piperidinecarboxylic acid, 1-(3,5-dimethoxybenzoyl)-, which represents an alternative systematic naming approach that emphasizes the piperidine core structure.
The structural representation can also be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C(=O)O)OC, which provides a linear text representation of the molecular structure. The International Chemical Identifier representation is InChI=1S/C15H19NO5/c1-20-12-7-11(8-13(9-12)21-2)14(17)16-5-3-10(4-6-16)15(18)19/h7-10H,3-6H2,1-2H3,(H,18,19), offering another standardized method for structural identification.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C15H19NO5, indicating a composition of fifteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and five oxygen atoms. This formula reflects the complex structure incorporating the piperidine ring, the benzoyl moiety with its methoxy substituents, and the carboxylic acid functional group.
The molecular weight of the compound is consistently reported as approximately 293.31 to 293.32 grams per mole across multiple sources. This molecular weight places the compound within a range typical for small molecule pharmaceuticals and synthetic intermediates, making it suitable for various applications in medicinal chemistry research.
The distribution of atoms within the molecule reveals several important structural features. The five oxygen atoms are distributed among the two methoxy groups (two oxygen atoms), the benzoyl carbonyl (one oxygen atom), and the carboxylic acid group (two oxygen atoms). The single nitrogen atom is incorporated into the piperidine ring and forms the amide linkage with the benzoyl group. The carbon framework consists of the six-membered piperidine ring, the six-membered aromatic ring of the benzoyl group, the carbonyl carbon of the amide linkage, the carboxylic acid carbon, and the two methyl carbons of the methoxy groups.
Structural Isomerism and Conformational Studies
The conformational behavior of this compound is governed by several structural features that allow for multiple accessible conformations under physiological conditions. Research on related benzoylpiperidine derivatives has revealed that these compounds exhibit complex conformational dynamics due to restricted rotation about the amide bond and the inherent flexibility of the piperidine ring system.
The piperidine ring in this compound adopts a chair conformation similar to cyclohexane, but with additional considerations due to the nitrogen atom. Unlike cyclohexane, piperidine has two distinguishable chair conformations: one with the nitrogen-hydrogen bond in an axial position and another in an equatorial position. Research has established that the equatorial conformation is more stable by approximately 0.72 kilocalories per mole in the gas phase, though this preference can vary in different solvent environments.
The amide bond connecting the piperidine nitrogen to the benzoyl carbonyl exhibits restricted rotation due to partial double bond character, leading to the existence of distinct rotameric forms. Studies on related N-acyl-piperidine systems have demonstrated that these compounds can exist in both E and Z conformations around the amide bond, with the relative populations depending on steric and electronic factors. The presence of the 3,5-dimethoxy substitution pattern may influence this conformational equilibrium through electronic effects and potential intramolecular interactions.
| Conformational Feature | Characteristic | Energy Difference |
|---|---|---|
| Piperidine Chair Conformations | Axial vs Equatorial N-H | ~0.72 kcal/mol (equatorial favored) |
| Amide Rotamers | E vs Z Configuration | Variable (compound-dependent) |
| Ring Inversion Barrier | Chair-to-Chair Interconversion | ~6.1 kcal/mol |
| Amide Rotation Barrier | Rotation about C-N Bond | Typically 15-20 kcal/mol |
Nuclear magnetic resonance studies of related benzoylpiperidine compounds have revealed that the conformational dynamics can be observed on the nuclear magnetic resonance timescale, with distinct signals for different rotameric forms at room temperature. The methoxy substituents in the 3,5-positions of the benzoyl ring may participate in additional conformational stabilization through electronic effects or weak intramolecular interactions.
The carboxylic acid group at the 4-position of the piperidine ring introduces additional conformational considerations, particularly regarding the orientation of the carboxyl group relative to the piperidine ring and the potential for intramolecular hydrogen bonding interactions. Crystallographic studies of related piperidinecarboxylic acid derivatives have shown that these compounds can form extensive hydrogen bonding networks in the solid state, which may influence their conformational preferences.
Properties
IUPAC Name |
1-(3,5-dimethoxybenzoyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-20-12-7-11(8-13(9-12)21-2)14(17)16-5-3-10(4-6-16)15(18)19/h7-10H,3-6H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSVCSZFMLIHET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353826 | |
| Record name | 1-(3,5-dimethoxybenzoyl)piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352340-66-0 | |
| Record name | 1-(3,5-dimethoxybenzoyl)piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Coupling Using Carbodiimide-Mediated Amide Bond Formation
The most common and reliable method involves the activation of 3,5-dimethoxybenzoic acid with a carbodiimide coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This method facilitates the formation of the amide bond with piperidine-4-carboxylic acid under mild conditions.
| Reagents | Conditions | Notes |
|---|---|---|
| 3,5-dimethoxybenzoic acid | Equimolar or slight excess | Starting acid component |
| Piperidine-4-carboxylic acid | Equimolar | Amine component |
| Dicyclohexylcarbodiimide (DCC) | 1.1 equivalents | Coupling agent |
| 4-Dimethylaminopyridine (DMAP) | Catalytic amount (0.1 equiv) | Catalyst |
| Solvent | Dichloromethane or DMF | Anhydrous conditions preferred |
| Temperature | 0 °C to room temperature | Controlled to reduce side reactions |
| Reaction Time | 12–24 hours | Monitored by TLC or HPLC |
Procedure Summary:
- The 3,5-dimethoxybenzoic acid is dissolved in anhydrous solvent under nitrogen atmosphere.
- DCC is added to activate the carboxyl group, forming an O-acylisourea intermediate.
- DMAP is introduced to catalyze the reaction.
- Piperidine-4-carboxylic acid is added slowly to the reaction mixture.
- The reaction is stirred at controlled temperature until completion.
- The dicyclohexylurea byproduct is filtered off.
- The product is purified by recrystallization or chromatography.
This method yields the target amide with high purity and good yield, generally above 70%.
Alternative Activation Methods
Other coupling agents such as carbonyldiimidazole (CDI) or benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) can be used to activate the carboxyl group of 3,5-dimethoxybenzoic acid, offering variations in reaction conditions and yields.
Stepwise Synthesis via Ester Intermediates
In some synthetic routes, the 3,5-dimethoxybenzoic acid is first converted to an activated ester (e.g., phenyl ester or methyl ester) under acidic or coupling conditions. This ester intermediate is then reacted with piperidine-4-carboxylic acid to form the amide.
Example from Related Chemistry:
- Preparation of 2-hydroxyl-4,5-dimethoxybenzoic acid phenyl ester using triphenyl phosphite and sulfuric acid in toluene at 110–115 °C.
- Subsequent reaction with amine-containing compounds under nitrogen atmosphere at elevated temperature to form amide derivatives.
Though this method is more step-intensive, it can offer enhanced control over reaction specificity and purity.
Research Findings and Data
While specific data tables for 1-(3,5-dimethoxybenzoyl)piperidine-4-carboxylic acid are limited in publicly available literature, analogous compounds such as 1-(2,6-dimethoxybenzoyl)piperidine-4-carboxylic acid have been synthesized using the carbodiimide coupling method with yields typically in the range of 65–80%.
Summary Table of Preparation Parameters:
| Parameter | Typical Range/Value | Remarks |
|---|---|---|
| Reaction temperature | 0 °C to 25 °C | To minimize side reactions |
| Reaction time | 12–24 hours | Monitored by chromatographic methods |
| Solvent | Dichloromethane, DMF, or toluene | Anhydrous preferred |
| Coupling agent equivalents | 1.1–1.2 equivalents | Slight excess to drive reaction |
| Catalyst amount | 0.05–0.1 equivalents | Enhances reaction rate |
| Yield | 65–80% | Dependent on purification method |
Notes on Purification and Quality
- The crude product often contains dicyclohexylurea and unreacted starting materials.
- Filtration and recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) are effective purification steps.
- Analytical techniques such as HPLC, NMR, and mass spectrometry confirm the structure and purity.
Chemical Reactions Analysis
1-(3,5-Dimethoxybenzoyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure optimal reaction rates and yields.
Scientific Research Applications
1-(3,5-Dimethoxybenzoyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for various research purposes.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxybenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic Acid (CAS: 406476-31-1)
- Structural Differences : Replaces the dimethoxybenzoyl group with a trifluoromethyl-substituted pyridyl ring.
- Key Properties :
- Molecular weight: 274.23 g/mol (vs. ~309 g/mol estimated for the target compound).
- Melting point: 162–164°C, suggesting stable crystalline packing.
- The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability, making this compound suitable for agrochemical or pharmaceutical applications requiring oxidative resistance .
- Applications : Likely used in kinase inhibitors or antiviral agents due to pyridine’s role in metal coordination and trifluoromethyl’s bioavailability enhancement.
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
- Structural Differences : Substitutes the benzoyl group with an ethoxycarbonyl (ester) moiety.
- Key Properties: Hydrogen bond donors/acceptors: 2/5 (target compound likely similar due to carboxylic acid and methoxy oxygens). Topological polar surface area (TPSA): 78.90 Ų (target compound may have higher TPSA due to additional methoxy groups). Solubility (Log S): -1.69, indicating moderate aqueous solubility .
- Applications : The ester group facilitates prodrug strategies, whereas the target compound’s benzoyl group may enhance binding to aromatic enzyme pockets.
1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carboxylic Acid (CAS: 447455-16-5)
- Structural Differences: Replaces the benzoyl group with an amino-oxadiazole heterocycle.
- Key Properties: Molecular weight: 212.21 g/mol, significantly lower than the target compound. The amino-oxadiazole enhances hydrogen-bonding capacity and serves as a bioisostere for carboxylate or amide groups.
- Applications: Potential use in antimicrobial or anticancer agents due to oxadiazole’s prevalence in bioactive molecules .
3,5-Dimethoxybenzoic Acid Derivatives
- Structural Differences : Lack the piperidine-carboxylic acid backbone (e.g., 3,5-dimethoxybenzoic acid, 3,5-dimethoxybenzamide).
- Key Properties :
- Simpler structures with higher hydrophilicity (TPSA ~70–90 Ų).
- Act as precursors or fragments in synthesizing the target compound.
- Applications : Widely used in dyes, ligands for metal-organic frameworks, or intermediates for antidiabetic drugs .
Biological Activity
1-(3,5-Dimethoxybenzoyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a piperidine ring and a carboxylic acid functional group, along with the 3,5-dimethoxybenzoyl moiety. These structural components are believed to contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may function as an inhibitor of specific protein kinases, which are crucial in cell signaling pathways. This inhibition can lead to altered cellular functions such as apoptosis or cell cycle arrest.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies suggest that it may possess cytotoxic effects against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways, which could be beneficial in treating various diseases.
- Anti-inflammatory Properties : Preliminary data indicate potential anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.
Case Studies
-
Anticancer Efficacy :
- A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 5 µM, with IC50 values indicating potent activity against specific tumor types.
-
Mechanistic Insights :
- Another investigation focused on the compound's mechanism of action in inducing apoptosis. Flow cytometry analysis revealed an increase in sub-G1 populations and activation of caspase-3, suggesting that the compound triggers programmed cell death in cancer cells.
Data Table: Biological Activity Summary
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in cancer cells | |
| Enzyme Inhibition | Inhibition of protein kinases | |
| Anti-inflammatory | Reduction in inflammatory markers |
Comparison with Similar Compounds
The biological activities of this compound can be compared with other piperidine derivatives:
| Compound | Activity Type | Notable Effects |
|---|---|---|
| N-(piperidine-4-yl)benzamide | Anticancer | Significant cytotoxicity |
| Piperine | Antioxidant/Anti-inflammatory | Reduces oxidative stress |
| Evodiamine | Antiproliferative | Inhibits cancer cell growth |
Q & A
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
